4-Ethyl-6-(piperidin-4-yl)morpholin-3-one
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Overview
Description
4-Ethyl-6-(piperidin-4-yl)morpholin-3-one is a heterocyclic compound that features both a morpholine and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-(piperidin-4-yl)morpholin-3-one typically involves the reaction of morpholine derivatives with piperidine derivatives under controlled conditions. One common method involves the Mannich condensation reaction, where formaldehyde and morpholine are reacted with a piperidine derivative in the presence of a solvent like ethanol and a catalyst . The reaction mixture is then warmed and stirred, followed by precipitation and recrystallization to obtain the pure product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-(piperidin-4-yl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the morpholine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Ethyl-6-(piperidin-4-yl)morpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-(piperidin-4-yl)morpholin-3-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the central nervous system . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Similar structure with a different substitution pattern on the piperidine ring.
9-Ethyl-6,6-dimethyl-8-(morpholin-4-yl)piperidin-1-yl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: Another compound featuring both morpholine and piperidine rings but with additional functional groups and a more complex structure.
Uniqueness
4-Ethyl-6-(piperidin-4-yl)morpholin-3-one is unique due to its specific substitution pattern and the combination of morpholine and piperidine rings.
Properties
Molecular Formula |
C11H20N2O2 |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-ethyl-6-piperidin-4-ylmorpholin-3-one |
InChI |
InChI=1S/C11H20N2O2/c1-2-13-7-10(15-8-11(13)14)9-3-5-12-6-4-9/h9-10,12H,2-8H2,1H3 |
InChI Key |
OPHUHZZVVNDRSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(OCC1=O)C2CCNCC2 |
Origin of Product |
United States |
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